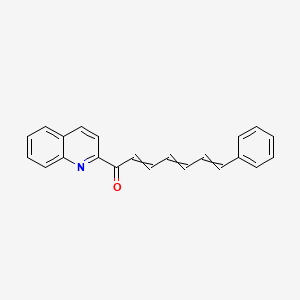
7-Phenyl-1-(quinolin-2-YL)hepta-2,4,6-trien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Phenyl-1-(quinolin-2-YL)hepta-2,4,6-trien-1-one is an organic compound that features a unique structure combining a phenyl group, a quinoline moiety, and a hepta-2,4,6-trien-1-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenyl-1-(quinolin-2-YL)hepta-2,4,6-trien-1-one typically involves multi-step organic reactions. One common approach is the condensation of a quinoline derivative with a phenyl-substituted hepta-2,4,6-trien-1-one precursor. The reaction conditions often include the use of strong bases or acids to facilitate the condensation process, followed by purification steps such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 7-Phenyl-1-(quinolin-2-YL)hepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: Alcohols, amines.
Substitution: Functionalized phenyl or quinoline derivatives.
Scientific Research Applications
7-Phenyl-1-(quinolin-2-YL)hepta-2,4,6-trien-1-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Phenyl-1-(quinolin-2-YL)hepta-2,4,6-trien-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Quinoline Derivatives: Compounds like quinoline-2,4-dione and 2-Phenyl-3-benzoylquinoline share structural similarities and exhibit comparable chemical reactivity.
Phenyl-Substituted Trienes: Other phenyl-substituted trienes, such as 1,3,5-triphenylhepta-2,4,6-triene, also display similar chemical properties.
Uniqueness: 7-Phenyl-1-(quinolin-2-YL)hepta-2,4,6-trien-1-one stands out due to its unique combination of a quinoline moiety and a phenyl-substituted hepta-2,4,6-trien-1-one backbone, which imparts distinct chemical and biological properties .
Properties
CAS No. |
90137-55-6 |
|---|---|
Molecular Formula |
C22H17NO |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
7-phenyl-1-quinolin-2-ylhepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C22H17NO/c24-22(21-17-16-19-13-8-9-14-20(19)23-21)15-7-2-1-4-10-18-11-5-3-6-12-18/h1-17H |
InChI Key |
ACDVGWUDUDQPAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC=CC(=O)C2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















